2,5-Dimethylcyclohexanone
Overview
Description
2,5-Dimethylcyclohexanone is a cyclic ketone with the molecular formula C8H14O It is characterized by the presence of two methyl groups attached to the cyclohexanone ring at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. For instance, the reaction of cyclohexanone with methyl iodide in the presence of a strong base like sodium hydride can yield this compound. Another method involves the hydrogenation of 2,5-dimethylphenol using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-dimethylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with no methyl substitutions.
2,6-Dimethylcyclohexanone: Similar structure but with methyl groups at the 2 and 6 positions.
2,2-Dimethylcyclohexanone: Methyl groups are both at the 2 position.
Uniqueness
2,5-Dimethylcyclohexanone is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can result in different chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
2,5-dimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFNAYTNQMMMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335146 | |
Record name | 2,5-Dimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-51-4 | |
Record name | 2,5-Dimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomeric forms of 2,5-dimethylcyclohexanone and how can they be synthesized?
A: this compound exists as both cis and trans isomers. A mixture of (±)-5-ethyl-trans- and (±)-5-ethyl-cis-2,5-dimethylcyclohexanone can be synthesized through the methylation of the pyrrolidine enamine of (±)-3-ethyl-3-methylcyclohexanone. [] These isomers can be further separated and characterized. [] The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone, the racemate of the optically active compound found in ring C of rosenonolactone, has also been achieved. []
Q2: How does the presence of substituents on the cyclohexanone ring influence its reactivity?
A: Studies using chiral imines derived from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone demonstrated that larger substituents on the cyclohexanone ring can significantly impact the diastereoselectivity of alkylation reactions. [] Specifically, increasing the steric bulk of the substituent was found to decrease the diastereomeric excess (de) in alkylation reactions using methyl vinyl ketone, suggesting a stereoelectronic effect influencing the attack on the enamine tautomer. []
Q3: How does the conformation of this compound derivatives affect their interactions in chemical reactions?
A: Research on the circular dichroism of (2S, 5R)-(−)-2-isopropenyl-2,5-dimethylcyclohexanone (2) and its saturated analog (2S, 5R)-(−)-2-isopropyl-2,5-dimethylcyclohexanone (1) reveals the importance of conformation. [] The opposite Cotton effect signs observed for these compounds indicate a distinct difference in the relative spatial arrangement of the carbonyl group and the isopropenyl/isopropyl substituent. [] This difference in preferred conformations between the unsaturated and saturated compounds likely influences their reactivity and interactions with other molecules. []
Q4: What analytical techniques have been used to study the fragmentation patterns of this compound derivatives?
A: Mass spectrometry has been employed to investigate the fragmentation pathways of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. [] This technique allows researchers to identify characteristic fragment ions and deduce the structural features responsible for specific fragmentation patterns, providing valuable information about the compounds' behavior under ionization conditions.
Q5: Has this compound been explored as a substrate for microbial transformation reactions?
A: Indeed, the microbial transformation of various cyclohexanone derivatives, including potential this compound analogs, has been investigated using Pseudomonas ovalis 6-1. [] The study revealed that the bacterium exhibited a high degree of substrate specificity for compounds possessing the 2-methyl-2-cyclohexenone skeleton, suggesting a potential for regio- and stereoselective biocatalytic applications. []
Q6: Are there any studies on the conformational analysis of compounds structurally similar to this compound?
A: Yes, (+)-(3R)-Methylcyclohexanone, a structurally similar compound, has been studied using temperature-dependent circular dichroism (CD) spectroscopy. [] This research provided valuable insights into the conformational preferences of the molecule at various temperatures and highlighted the dynamic equilibrium between different conformations. [] These findings contribute to understanding the influence of substituents on cyclohexanone ring conformation.
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